Product packaging for Sulfopyruvic Acid Dilithium Salt(Cat. No.:CAS No. 103963-67-3)

Sulfopyruvic Acid Dilithium Salt

货号: B1148271
CAS 编号: 103963-67-3
分子量: 182.01
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfopyruvic Acid Dilithium Salt is a specialized organic compound that serves as a critical reagent in biochemical and metabolic research. Its primary research value lies in its role as a stable, water-soluble substrate for investigating sulfur metabolism pathways . Researchers utilize this compound in enzymatic studies, particularly as a key reagent for enzymes like sulfopyruvate decarboxylase . It also functions as an alternative substrate for mitochondrial malate dehydrogenase, facilitating a convenient spectrophotometric assay for the compound itself . Beyond its applications in fundamental metabolic studies, this compound is a derivative of Bromopyruvic Acid, a compound investigated for its potential to eliminate aggressive liver tumors, suggesting its role in early-stage oncological research . The dilithium salt form is prized for its enhanced solubility in aqueous solutions and stability under physiological conditions, which ensures reliable experimental reproducibility in various in vitro applications . This combination of properties makes it an indispensable tool for scientists exploring enzymatic mechanisms, sulfur-based metabolic networks, and related biochemical phenomena.

属性

CAS 编号

103963-67-3

分子式

C₃H₄Li₂O₆S

分子量

182.01

同义词

2-Oxo-3-sulfo-propanoic Acid Dilithium Salt;  2-Oxo-3-sulfo-propanoic Acid Lithium Salt

产品来源

United States

Advanced Synthetic Methodologies and Chemical Transformations for Sulfopyruvic Acid Dilithium Salt

Chemical Synthesis Pathways of Beta-Sulfopyruvic Acid and its Dilithium (B8592608) Salt

The generation of beta-sulfopyruvic acid and its stable dilithium salt form is achievable through targeted chemical reactions. These methods provide a reliable means of producing the compound for various research applications.

Reaction Routes from Halogenated Pyruvic Acid Derivatives (e.g., Bromopyruvic Acid with Sulfite)

A primary and effective chemical pathway for synthesizing beta-sulfopyruvic acid involves the reaction of a halogenated pyruvic acid derivative, such as bromopyruvic acid, with a sulfite (B76179) salt. nih.govosti.gov Specifically, the reaction between bromopyruvic acid and sodium sulfite yields beta-sulfopyruvic acid, also known as 2-carboxy-2-oxoethanesulfonic acid. nih.govosti.gov This nucleophilic substitution reaction is a foundational method for producing the target compound.

This synthesis route is significant as it provides a direct method for introducing the sulfo- group into the pyruvic acid backbone. Following the initial synthesis, the resulting beta-sulfopyruvic acid can be isolated and converted to its more stable, water-soluble dilithium salt for easier handling and storage. nih.govosti.gov

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is a critical aspect of chemical synthesis. In the case of beta-sulfopyruvic acid production from bromopyruvic acid and sodium sulfite, yields greater than 90% have been reported. nih.govosti.gov

To ensure high purity of the final product, purification techniques are employed. A common and effective method for purifying the crude reaction product is through chromatography. nih.gov Specifically, chromatography on Dowex 1 has been successfully used to purify beta-sulfopyruvic acid. nih.gov Following purification, the compound is typically isolated as the stable dilithium salt. nih.govosti.gov The optimization of reaction conditions and purification methods is crucial for obtaining a high-purity product suitable for subsequent enzymatic assays and other research purposes.

ParameterMethod/ReagentOutcome
Starting Material Bromopyruvic AcidPrecursor for sulfonation
Sulfonating Agent Sodium SulfiteIntroduces the sulfo- group
Purification Chromatography (Dowex 1)High purity of beta-sulfopyruvic acid
Final Product Form Dilithium SaltStable and water-soluble
Reported Yield >90%Efficient synthesis

Enzymatic Synthesis Approaches for Beta-Sulfopyruvic Acid

Enzymatic methods offer alternative and highly specific routes for the synthesis of beta-sulfopyruvic acid. These approaches leverage the catalytic activity of specific enzymes to carry out precise chemical transformations.

Transamination Mechanisms Involving Cysteinesulfonate (Cysteate) and Alpha-Ketoglutarate (B1197944)

An important enzymatic pathway for the synthesis of beta-sulfopyruvic acid is through a transamination reaction. This process involves the transfer of an amino group from a donor molecule to an acceptor molecule. In this specific case, beta-[35S]sulfopyruvate can be prepared by transamination between [35S]cysteinesulfonate (also known as cysteate) and alpha-ketoglutarate. nih.govosti.gov This reaction establishes a direct enzymatic link between the metabolism of sulfur-containing amino acids and the formation of beta-sulfopyruvate. nih.gov

This transamination is a key step in the metabolic partitioning of cysteinesulfonate, which can undergo either decarboxylation to taurine (B1682933) or transamination to yield beta-sulfopyruvate. nih.gov The resulting beta-sulfopyruvate is a stable compound, unlike the product of cysteinesulfinate transamination, beta-sulfinylpyruvate, which decomposes spontaneously. nih.gov

Application of Specific Aminotransferases (e.g., Mitochondrial Aspartate Aminotransferase) in Synthesis

The transamination reaction that produces beta-sulfopyruvate is catalyzed by specific enzymes known as aminotransferases. Mitochondrial aspartate aminotransferase, isolated from rat liver, has been identified as a key enzyme capable of catalyzing the reaction between cysteinesulfonate and alpha-ketoglutarate to form beta-sulfopyruvate. nih.govosti.gov Aspartate aminotransferases are crucial in amino acid metabolism, and their ability to utilize cysteinesulfonate as a substrate highlights their versatility. nih.gov

The use of specific aminotransferases allows for a controlled and efficient enzymatic synthesis of beta-sulfopyruvic acid. The enzyme's specificity ensures the production of the desired keto acid.

EnzymeSubstratesProduct
Mitochondrial Aspartate AminotransferaseCysteinesulfonate, Alpha-KetoglutarateBeta-Sulfopyruvic Acid

L-Amino-Acid Oxidase Catalysis for Beta-Sulfopyruvate Generation

L-amino-acid oxidase (LAAO) presents another enzymatic avenue for the generation of alpha-keto acids from L-amino acids. nih.govnih.gov LAAO is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids, producing an alpha-keto acid, ammonia, and hydrogen peroxide as products. nih.govnih.govworthington-biochem.com

While LAAOs from various sources, such as snake venoms, are well-studied, their substrate specificity can vary. nih.gov The application of LAAO for the specific generation of beta-sulfopyruvate would depend on the enzyme's ability to recognize and act on cysteinesulfonate as a substrate. The broad substrate specificity of some LAAOs or the engineering of these enzymes could potentially enable the development of a biocatalytic process for beta-sulfopyruvate production from cysteinesulfonate. nih.gov This approach represents a potential area for further research in the enzymatic synthesis of this compound.

Isotope Labeling Techniques for Sulfopyruvic Acid Research

The use of isotopically labeled compounds is a powerful tool in elucidating metabolic pathways and understanding the roles of specific molecules in biological systems. In the context of sulfopyruvic acid, isotope labeling enables researchers to trace its metabolic fate and investigate its interactions with enzymes.

A key method for tracking the metabolism of sulfopyruvate (B1220305) involves the use of its radiolabeled form, specifically with the sulfur-35 (B81441) ([35S]) isotope. The synthesis of beta-[35S]sulfopyruvate can be achieved through an enzymatic reaction. nih.gov This process, known as transamination, utilizes [35S]cysteinesulfonate (also known as [35S]cysteate) and α-ketoglutarate as substrates. nih.gov The reaction is catalyzed by the enzyme mitochondrial aspartate aminotransferase, which is typically isolated from rat liver. nih.gov

This enzymatic approach provides a specific and efficient means of incorporating the [35S] label into the sulfopyruvate molecule. The resulting radiolabeled product allows for sensitive detection and quantification in metabolic tracing studies, providing valuable insights into the pathways involving sulfopyruvate. nih.govnih.gov

Purification and Isolation Strategies for Research-Grade Sulfopyruvic Acid Dilithium Salt

Achieving a high degree of purity for this compound is paramount for its use in research, particularly in enzymatic studies where contaminants can interfere with experimental results. Various purification techniques are employed to isolate the compound in a stable and highly pure form.

A widely used and effective method for the purification of sulfopyruvic acid is ion-exchange chromatography. nih.govnih.gov This technique separates molecules based on their net electrical charge. thermofisher.comyoutube.com Specifically, a strong anion exchange resin, such as Dowex 1, has proven to be effective in isolating sulfopyruvate. nih.gov

In this process, a solution containing the crude sulfopyruvic acid is passed through a column packed with the Dowex 1 resin. The negatively charged sulfopyruvate ions bind to the positively charged functional groups of the resin, while neutral and positively charged impurities pass through. thermofisher.comyoutube.com The bound sulfopyruvate can then be eluted from the column by changing the pH or increasing the ionic strength of the buffer, which disrupts the electrostatic interactions. thermofisher.comgoogle.com Following purification, sulfopyruvate is isolated as its stable, water-soluble dilithium salt. nih.gov

Purification Step Description Key Parameters
Resin Selection A strong anion exchanger, such as Dowex 1, is utilized.Resin type, particle size, and functional group density.
Binding The crude sulfopyruvate solution is loaded onto the column, allowing the negatively charged sulfopyruvate to bind to the positively charged resin.pH of the loading buffer, flow rate.
Washing The column is washed with a buffer to remove unbound impurities.Buffer composition and volume.
Elution A change in buffer conditions (e.g., increased salt concentration or altered pH) is used to release the bound sulfopyruvate from the resin.Elution buffer composition, gradient type (step or linear). nih.gov
Isolation The eluted fractions containing pure sulfopyruvate are collected and subsequently converted to the stable dilithium salt.

This table provides a generalized overview of the ion-exchange chromatography process for sulfopyruvic acid purification.

For enzymatic assays, the purity of this compound is of utmost importance. nih.gov The presence of even minor impurities can lead to inaccurate kinetic measurements and misinterpretation of enzyme activity. Therefore, several factors must be carefully considered to ensure the suitability of the compound for such sensitive applications.

One critical aspect is the removal of any starting materials or byproducts from the synthesis process. For instance, when sulfopyruvic acid is synthesized from bromopyruvic acid and sodium sulfite, residual amounts of these reactants must be eliminated. nih.gov Ion-exchange chromatography is instrumental in this regard.

Furthermore, the "enzymatic purity" of the preparation is a key consideration. nih.gov This refers to ensuring that the observed activity in an enzyme assay is solely attributable to the target enzyme's interaction with sulfopyruvate, without interference from contaminating enzyme activities that might be present in an impure preparation. nih.gov The choice of substrate and the design of the assay can also influence the detection of any contaminating activities. nih.gov Rigorous purification methods, such as the use of Dowex 1 resin, are essential for obtaining research-grade this compound that meets the stringent requirements of enzymatic studies. nih.gov

Enzymatic Interactions and Biochemical Pathway Investigations of Sulfopyruvic Acid Dilithium Salt

Role as an Alternative Substrate for Dehydrogenases

Sulfopyruvic acid has been identified as a substrate for dehydrogenase enzymes, particularly mitochondrial malate (B86768) dehydrogenase. This interaction highlights its role in redox reactions involving the critical coenzyme NADH.

Substrate Activity with Mitochondrial Malate Dehydrogenase

Scientific studies have demonstrated that sulfopyruvic acid serves as an alternative substrate for mitochondrial malate dehydrogenase (MDH), an essential enzyme in the tricarboxylic acid (TCA) cycle. nih.gov Normally, MDH catalyzes the reversible oxidation of L-malate to oxaloacetate. nih.gov However, it can also effectively catalyze the reduction of sulfopyruvic acid to produce β-sulfolactate. nih.gov This activity confirms that sulfopyruvic acid can enter the active site of MDH and undergo a catalyzed reduction, similar to the enzyme's natural substrate, oxaloacetate. nih.govwikipedia.org

Kinetic Characterization of Enzyme Reactions (e.g., Apparent Km, Vmax Values)

The interaction between sulfopyruvic acid and mitochondrial malate dehydrogenase has been characterized kinetically. In a key study, the reduction of sulfopyruvic acid by rat liver mitochondrial MDH was measured in the presence of NADH. The reaction exhibited an apparent Michaelis constant (Km) of 6.3 mM for sulfopyruvic acid. nih.gov The maximum velocity (Vmax) of this reaction was found to be approximately 40% of the Vmax observed with the physiological substrate, oxaloacetate. nih.gov These findings indicate that while sulfopyruvic acid is a viable substrate for MDH, the enzyme has a higher affinity and catalytic efficiency for oxaloacetate.

Kinetic Parameters for the Reduction of Sulfopyruvic Acid by Mitochondrial Malate Dehydrogenase nih.gov
SubstrateApparent Michaelis Constant (Km)Relative Maximum Velocity (Vmax)Coenzyme
Sulfopyruvic Acid6.3 mM~40% of Vmax with OxaloacetateNADH (0.25 mM)
OxaloacetateNot specified in source100% (Reference)NADH

NADH-Dependent Reduction Mechanisms

The reduction of sulfopyruvic acid by malate dehydrogenase is an NADH-dependent process. nih.gov This mechanism is consistent with the established function of malate dehydrogenase, which utilizes the coenzyme NAD+/NADH for the interconversion of substrates. nih.govnih.gov In this reaction, NADH provides the reducing equivalents (a hydride ion) to the keto group of sulfopyruvic acid, resulting in its conversion to a hydroxyl group and forming β-sulfolactate. nih.govnih.gov The enzyme's active site facilitates the transfer of the hydride from NADH to the carbonyl carbon of sulfopyruvic acid, a mechanism analogous to the reduction of oxaloacetate to malate. ebi.ac.uk

Interactions with Aminotransferases and Transamination Reactions

Sulfopyruvic acid is a product and substrate in transamination reactions, primarily catalyzed by aspartate aminotransferase. This places it as a key intermediate linking the metabolism of sulfur-containing amino acids with the general amino acid pool.

Participation in Aspartate Aminotransferase-Catalyzed Reactions

Sulfopyruvic acid is directly involved in reactions catalyzed by aspartate aminotransferase, an enzyme crucial for amino acid metabolism. nih.gov Specifically, the transamination of L-cysteinesulfonate (also known as L-cysteate) with α-ketoglutarate yields sulfopyruvic acid and L-glutamate. nih.govnih.gov This reaction is catalyzed by mitochondrial aspartate aminotransferase. nih.gov The reversible nature of this enzymatic reaction means that sulfopyruvic acid can also accept an amino group from glutamate (B1630785) to form cysteinesulfonate, demonstrating its active participation in the metabolic web. nih.gov

Analogous Behavior to Physiological Alpha-Keto Acids in Transamination

In the context of transamination, sulfopyruvic acid behaves analogously to common physiological alpha-keto acids such as oxaloacetate and α-ketoglutarate. Transamination reactions fundamentally involve the transfer of an amino group from an amino acid to an alpha-keto acid, generating a new amino acid and a new alpha-keto acid. nih.gov The participation of sulfopyruvic acid as a substrate for aspartate aminotransferase underscores this analogy. nih.gov Just as oxaloacetate is the alpha-keto acid counterpart to the amino acid aspartate, sulfopyruvic acid is the alpha-keto acid corresponding to cysteinesulfonate. nih.govnih.gov Its ability to be interconverted by the same enzyme that manages the aspartate/oxaloacetate and glutamate/α-ketoglutarate pairs confirms its role as a functional analog in these critical metabolic exchanges. nih.gov

Analogous Biochemical Properties and Structural Mimicry

The molecular structure of sulfopyruvic acid allows it to mimic other endogenous molecules, leading to interactions with specific enzymes. This mimicry is centered on its relationship with oxaloacetate and its differentiation from other sulfur-containing pyruvate (B1213749) derivatives.

Sulfopyruvic acid serves as a notable analog of oxaloacetate, a critical intermediate in the citric acid cycle and gluconeogenesis. The basis of this analogy lies in their structural and electronic similarities. The sulfonate group (-SO₃⁻) of sulfopyruvic acid is isoelectronic and isosteric with the carboxylate group (-CO₂⁻) of oxaloacetate at the corresponding position. This similarity in size and electron distribution allows sulfopyruvic acid to fit into the active site of enzymes that normally bind oxaloacetate.

A prime example of this molecular mimicry is its interaction with mitochondrial malate dehydrogenase. This enzyme catalyzes the reversible reduction of oxaloacetate to malate, using NADH as a cofactor. nih.gov Research has demonstrated that sulfopyruvic acid is also a substrate for mitochondrial malate dehydrogenase. nih.gov The enzyme reduces sulfopyruvic acid to β-sulfolactate.

However, the kinetic parameters for this reaction differ significantly from those with its primary substrate, oxaloacetate, highlighting the imperfect nature of the analogy. In the presence of 0.25 mM NADH, mitochondrial malate dehydrogenase reduces β-sulfopyruvate with an apparent Michaelis constant (Km) of 6.3 mM and a maximum velocity (Vmax) that is approximately 40% of that observed with oxaloacetate. nih.gov This higher Km value indicates a lower binding affinity for sulfopyruvate (B1220305) compared to oxaloacetate, while the reduced Vmax suggests a less efficient catalytic conversion.

Table 1: Kinetic Comparison of Malate Dehydrogenase Substrates

Substrate Apparent Km (mM) Relative Vmax (%) Product of Reduction
Oxaloacetate Lower (not specified) 100 Malate
β-Sulfopyruvate 6.3 ~40 β-Sulfolactate

Data derived from studies on mitochondrial malate dehydrogenase. nih.gov

Sulfopyruvic acid (also known as β-sulfopyruvate) must be distinguished from its structurally related counterpart, β-sulfinylpyruvate. Both are keto acids derived from sulfur-containing amino acids, but they differ in the oxidation state of their sulfur atom, which has profound implications for their chemical stability.

β-Sulfopyruvate contains a sulfonate group (-SO₃⁻), which is a stable, highly oxidized form of sulfur.

β-Sulfinylpyruvate contains a sulfinate group (-SO₂⁻), which is less stable.

The primary difference is their fate in a biological context. β-Sulfinylpyruvate is the product of the transamination of cysteine sulfinic acid (CSA), a key step in cysteine catabolism. researchgate.net However, β-sulfinylpyruvate is chemically unstable and undergoes spontaneous decomposition to yield pyruvate and sulfite (B76179). researchgate.netnih.gov In contrast, β-sulfopyruvate is a stable compound. nih.gov It is formed via the transamination of cysteinesulfonate (also known as cysteate) and does not spontaneously break down. nih.govnih.gov Its stability allows it to be isolated as a dilithium (B8592608) salt and to participate in further enzymatic reactions, such as its reduction by malate dehydrogenase. nih.gov

Table 2: Comparison of β-Sulfopyruvate and β-Sulfinylpyruvate

Feature β-Sulfopyruvate β-Sulfinylpyruvate
Precursor Amino Acid Cysteinesulfonate (Cysteate) Cysteine Sulfinic Acid
Sulfur Group Sulfonate (-SO₃⁻) Sulfinate (-SO₂⁻)
Chemical Stability Stable nih.gov Unstable, decomposes spontaneously researchgate.netnih.gov
Decomposition Products Does not spontaneously decompose Pyruvate and Sulfite researchgate.net

This table highlights the key differences in the origin and chemical nature of the two related sulfur-containing keto acids.

Implications in Amino Acid Metabolism and Related Biological Processes

Sulfopyruvic acid is an intermediate in the metabolism of specific sulfur-containing amino acids. Its formation and subsequent conversion are part of a broader network of pathways that handle sulfur compounds in the body.

While the core pathway involving β-sulfopyruvate is established, some aspects of its metabolic regulation and full range of interactions remain incompletely understood. It is known that β-sulfopyruvate, cysteinesulfonate, and β-sulfolactate are reversibly interconverted in vivo. nih.gov Studies in mice have shown that administered β-sulfopyruvate partitions between reduction to β-sulfolactate and transamination back to cysteinesulfonate. nih.gov Interestingly, β-sulfopyruvate itself is not excreted in the urine, unlike its reduction product, β-sulfolactate. nih.gov The precise regulatory mechanisms that control the flux of metabolites between these three compounds are not fully elucidated. For example, the factors that determine whether β-sulfopyruvate is preferentially reduced or transaminated under different physiological conditions warrant further investigation. Furthermore, while only trace amounts of sulfoacetate (potentially from oxidative decarboxylation) have been detected, the possibility of other minor metabolic fates for β-sulfopyruvate cannot be entirely ruled out. nih.gov

The primary biochemical relevance of β-sulfopyruvate is its role as a key intermediate in the catabolism of L-cysteinesulfonate (L-cysteate). L-cysteinesulfonate is found in tissues, plasma, and urine and represents a significant metabolite of L-cysteine. nih.gov Its metabolism partitions between two main routes: decarboxylation to taurine (B1682933) and transamination. nih.gov

The transamination pathway is where β-sulfopyruvate is formed. Aspartate aminotransferase catalyzes the transfer of the amino group from L-cysteinesulfonate to α-ketoglutarate, yielding glutamate and β-sulfopyruvate. nih.govnih.gov This reaction is a critical juncture, converting the amino acid into a keto acid that can be further metabolized. The subsequent reduction of the stable β-sulfopyruvate to β-sulfolactate by malate dehydrogenase represents a major fate for the carbon skeleton of cysteinesulfonate that enters this transamination pathway. nih.gov

There is no evidence for a direct metabolic role of sulfopyruvic acid in the primary catabolic pathways of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The catabolism of BCAAs involves a distinct set of enzymes, namely BCAA aminotransferase and branched-chain α-keto acid dehydrogenase complex, leading to acetyl-CoA or succinyl-CoA. jyu.fi

The relevance of sulfopyruvic acid to BCAA metabolism is likely indirect and systemic, stemming from the intricate cross-regulation between sulfur amino acid (SAA) pathways and BCAA metabolism. For instance, studies in yeast have shown that glutathione (B108866) (GSH), a key molecule in sulfur metabolism, can influence BCAA synthesis and cysteine metabolism, both of which affect hydrogen sulfide (B99878) (H₂S) production. nih.gov This suggests a broader metabolic network where the status of SAA metabolism, which includes the pathway involving cysteinesulfonate and β-sulfopyruvate, can potentially influence the regulation and flux of other amino acid groups. However, a direct enzymatic or pathway link between sulfopyruvic acid and BCAA degradation has not been established.

Association with Thiamine (B1217682) Diphosphate-Dependent Enzyme Functions (e.g., 3-Sulfopyruvate Decarboxylase)

The enzymatic processing of sulfopyruvic acid is intricately linked to the function of thiamine diphosphate (B83284) (ThDP)-dependent enzymes. A prime example of this is the enzyme 3-sulfopyruvate decarboxylase, which catalyzes a key step in the biosynthesis of coenzyme M, a vital cofactor in methanogenic archaea and in the metabolism of certain bacteria. nih.gov The decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and carbon dioxide is a reaction analogous to the decarboxylation of other α-keto acids, a process for which ThDP-dependent enzymes are well-suited. nih.govwikipedia.org

Thiamine diphosphate, a derivative of vitamin B1, is an essential cofactor in a variety of enzymatic reactions involving the cleavage of carbon-carbon bonds. wikipedia.org The catalytic power of ThDP lies in the acidic proton at the C2 position of its thiazolium ring. nih.gov Deprotonation of this position creates a highly reactive ylide, which can then nucleophilically attack the carbonyl carbon of an α-keto acid substrate, such as sulfopyruvate. wikipedia.org This initial addition is followed by the decarboxylation of the substrate, with the thiazolium ring acting as an electron sink to stabilize the resulting carbanion/enamine intermediate. nih.gov Subsequent protonation and release of the product aldehyde complete the catalytic cycle. nih.gov

Research into 3-sulfopyruvate decarboxylase from the archaeon Methanococcus jannaschii has provided significant insights into its function and reliance on ThDP. nih.govnih.gov This enzyme is composed of two different subunits, designated ComD and ComE, and both are required for catalytic activity. nih.gov The enzyme exhibits specificity for sulfopyruvate and is sensitive to oxygen, a characteristic that necessitates anaerobic conditions for its function. nih.gov The absolute requirement for ThDP for the reconstitution of active enzyme from its subunits underscores the integral role of this cofactor in both the structure and catalytic mechanism of 3-sulfopyruvate decarboxylase. nih.gov

Detailed Research Findings

Studies on the recombinant 3-sulfopyruvate decarboxylase from M. jannaschii have elucidated several key characteristics of its interaction with sulfopyruvate. The enzyme was found to specifically catalyze the decarboxylation of sulfopyruvic acid to produce 2-sulfoacetaldehyde. nih.gov The identity of the product was confirmed through various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). nih.gov

The activity of 3-sulfopyruvate decarboxylase is dependent on the presence of its cofactor, thiamine diphosphate, and is also influenced by the presence of oxygen. nih.govnih.gov The enzyme is inactivated by oxygen and requires a reducing environment for its activity to be restored. nih.gov The table below summarizes the key findings from the characterization of 3-sulfopyruvate decarboxylase activity.

ParameterObservationReference
Enzyme 3-Sulfopyruvate Decarboxylase nih.gov
Source Organism Methanococcus jannaschii nih.govnih.gov
Substrate Sulfopyruvic Acid nih.govnih.gov
Product 2-Sulfoacetaldehyde nih.gov
Cofactor Thiamine Diphosphate (ThDP) nih.gov
Enzyme Structure Composed of ComD and ComE subunits nih.gov
Oxygen Sensitivity Inactivated by oxygen nih.govnih.gov

The mechanism of ThDP-dependent decarboxylation of sulfopyruvate follows a well-established pattern for this class of enzymes. The key steps involve the formation of a covalent adduct between the ThDP cofactor and the sulfopyruvate substrate, followed by the elimination of carbon dioxide and the subsequent release of the 2-sulfoacetaldehyde product. wikipedia.orgnih.gov This enzymatic transformation is a critical step in the biosynthesis of coenzyme M, highlighting the importance of the interaction between sulfopyruvic acid and ThDP-dependent enzymes in microbial metabolism. nih.gov

Analytical and Methodological Research Applications of Sulfopyruvic Acid Dilithium Salt

Development and Validation of Spectrophotometric Assays

Spectrophotometric assays are a cornerstone of biochemical research, allowing for the quantification of substances by measuring the absorption of light. Sulfopyruvic acid dilithium (B8592608) salt is integral to specific coupled enzyme assays that are both convenient and sensitive.

Quantification of Beta-Sulfopyruvate via Malate (B86768) Dehydrogenase-Coupled Assays

A key application of sulfopyruvic acid dilithium salt is in the spectrophotometric quantification of beta-sulfopyruvate. This method leverages the enzymatic activity of mitochondrial malate dehydrogenase. nih.gov In this coupled assay, malate dehydrogenase catalyzes the reduction of beta-sulfopyruvate to beta-sulfolactate. scientificlabs.ie This reaction requires the presence of the coenzyme NADH.

The assay's principle lies in the fact that beta-sulfopyruvate can act as an alternative substrate to the enzyme's natural substrate, oxaloacetate. nih.gov The reaction is highly specific and allows for the accurate determination of beta-sulfopyruvate concentrations in a given sample.

Monitoring of NADH Oxidation for Reaction Kinetics

The progress of the malate dehydrogenase-coupled assay is monitored by observing the oxidation of NADH to NAD+. NADH absorbs light at a wavelength of 340 nm, while NAD+ does not. Therefore, as the enzymatic reaction proceeds, the decrease in absorbance at 340 nm is directly proportional to the amount of beta-sulfopyruvate being reduced. This change in absorbance over time provides a real-time measurement of the reaction rate.

This principle is fundamental to studying the kinetics of the reaction. Researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) for the reduction of beta-sulfopyruvate by malate dehydrogenase. For instance, in the presence of 0.25 mM NADH, beta-sulfopyruvate is reduced with an apparent Km of 6.3 mM and a Vmax approximately 40% of that observed with oxaloacetate. nih.gov This allows for a detailed characterization of the enzyme's interaction with this particular substrate.

Application as a Biochemical Reagent in Enzyme Activity Profiling

Beyond its use in quantification, this compound is a versatile reagent for probing the activity, mechanism, and specificity of various enzymes.

Substrate for In Vitro Enzymatic Characterization

This compound serves as a substrate for the in vitro characterization of several enzymes, most notably malate dehydrogenase. nih.gov By using this compound, researchers can investigate the catalytic activity of the enzyme under controlled laboratory conditions. This is crucial for understanding the enzyme's function and how it might be regulated.

The stability and solubility of the dilithium salt form make it an ideal reagent for these types of experiments, ensuring reproducibility and accuracy in the characterization of enzyme activity. nih.gov

Use in Investigating Enzyme Mechanism and Specificity

The interaction between sulfopyruvic acid and enzymes like malate dehydrogenase provides insights into the enzyme's mechanism and substrate specificity. nih.gov By comparing the kinetic parameters obtained with sulfopyruvic acid to those of the natural substrate, oxaloacetate, researchers can deduce structural and chemical features that are important for substrate binding and catalysis.

This comparative analysis helps to map the active site of the enzyme and understand the molecular basis for its specificity. Such studies are essential for the broader understanding of enzyme function and evolution.

Chromatographic Methods in Analytical Research

In addition to its use in spectrophotometric assays, sulfopyruvic acid is also relevant in the context of chromatographic methods. Following its chemical or enzymatic synthesis, the crude product can be purified using chromatography on Dowex 1. nih.gov This process allows for the isolation of beta-sulfopyruvate as the stable dilithium salt. nih.gov

Chromatographic techniques are essential for ensuring the purity of the compound before its use in sensitive enzymatic assays and for the analysis of its metabolic fate in biological systems.

Role of Ion-Exchange Chromatography in Research Sample Preparation

Ion-exchange chromatography (IEX) is a powerful technique for separating molecules based on their net charge. This method is particularly useful in the purification of charged compounds like sulfopyruvic acid from complex mixtures.

In the context of research sample preparation, ion-exchange chromatography is instrumental in the synthesis and purification of sulfopyruvic acid. For instance, following the chemical synthesis of β-sulfopyruvic acid from bromopyruvic acid and sodium sulfite (B76179), the resulting product can be effectively purified using anion-exchange chromatography. osti.govresearchgate.net A common protocol involves passing the crude reaction mixture through a Dowex 1 resin column, which is a type of strong anion exchanger. osti.gov The negatively charged sulfopyruvate (B1220305) binds to the positively charged resin, while uncharged or positively charged impurities are washed away. The purified sulfopyruvic acid is then eluted and can be isolated as its stable and water-soluble dilithium salt. researchgate.net

Furthermore, anion-exchange chromatography has been employed to fractionate complex biological samples, such as extracts from methanogenic bacteria, to isolate and identify various compounds, including those related to the sulfopyruvate metabolic network. annualreviews.org The separation is based on the principle that at a given pH, molecules with different net charges will interact with the ion-exchange matrix to varying degrees, allowing for their selective elution by changing the ionic strength or pH of the mobile phase. archive.org

Table 1: Application of Ion-Exchange Chromatography in Sulfopyruvic Acid Preparation

StepDescriptionResin ExampleReference
Synthesis Reaction of bromopyruvic acid with sodium sulfite.N/A osti.govresearchgate.net
Purification The crude reaction product is purified from the reaction mixture.Dowex 1 (anion exchanger) osti.gov
Isolation The purified compound is isolated as the stable dilithium salt.N/A researchgate.net

Relevance in Chemoproteomic and Enzyme Inhibitor Studies

Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. Sulfopyruvic acid and its derivatives are relevant in this field due to their roles as metabolic intermediates and enzyme inhibitors, which can be used to probe protein function and metabolic pathways.

Sulfopyruvic acid is a known metabolite in organisms ranging from bacteria to humans and is an intermediate in pathways such as the biosynthesis of coenzyme M and the degradation of 3-sulfolactate. nih.govnih.govresearchgate.net Its presence in these pathways makes it a molecule of interest for metabolomic and chemoproteomic studies seeking to map out cellular metabolic networks and identify the proteins that interact with it.

The compound is a substrate for enzymes like sulfopyruvate decarboxylase, which is involved in the biosynthesis of coenzyme M. nih.govpsu.edu Studies on this enzyme have determined the kinetic parameters of its interaction with sulfopyruvate, providing insights into the enzyme's catalytic mechanism. nih.gov Specifically, the decarboxylation of sulfopyruvic acid to sulfoacetaldehyde (B1196311) is a key step in this biosynthetic pathway. researchgate.net

A significant application of this compound in research is its use as a substrate analog and enzyme inhibitor to probe the active sites and catalytic mechanisms of enzymes. Its structural similarity to other key keto acids allows it to bind to the active sites of certain enzymes, providing valuable information about ligand-enzyme interactions.

A notable example is the study of phosphoenolpyruvate (B93156) (PEP) mutase. Sulfopyruvate acts as a substrate-analogue inhibitor for this enzyme, with a reported inhibition constant (Ki) of 22 µM. nih.gov Researchers have successfully determined the crystal structure of PEP mutase in complex with sulfopyruvate. nih.gov In this complex, the sulfo group of sulfopyruvate is believed to mimic the phosphonyl group of the enzyme's natural product, phosphonopyruvate. nih.gov This structural information has been crucial in elucidating the enzyme's dissociative catalytic mechanism for phosphoryl transfer. nih.gov The binding of sulfopyruvate in the enzyme's active site, interacting with key residues like Arg159, provides a snapshot of the catalytic process and demonstrates its utility as a molecular probe. nih.gov

Additionally, sulfopyruvic acid has been identified as an inhibitor of aspartate aminotransferase. researchgate.net The interaction between sulfopyruvate and these enzymes highlights its potential for use in screening for and characterizing enzyme inhibitors.

Table 2: Sulfopyruvic Acid as an Enzyme Inhibitor and Substrate

EnzymeRole of Sulfopyruvic AcidReported ValueOrganism/ContextReference
PEP MutaseSubstrate-analogue inhibitorKi = 22 µMMytilus edulis (mussel) nih.gov
Sulfopyruvate DecarboxylaseSubstrateKm = 0.5 to 1.8 mM (concentration range tested)Methanocaldococcus jannaschii nih.govpsu.edu
Aspartate AminotransferaseInhibitorInhibition observedRat liver researchgate.net

Theoretical and Computational Studies on Sulfopyruvic Acid Dilithium Salt and Its Interactions

Molecular Modeling and Docking Simulations of Enzyme-Substrate Complexes

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as sulfopyruvic acid, and a protein's binding site. These methods have been particularly insightful in understanding how sulfopyruvic acid functions as a substrate analogue and enzyme inhibitor.

Computational and crystallographic studies have successfully detailed the binding mode of sulfopyruvate (B1220305) within the active sites of specific enzymes. A prominent example is its interaction with phosphoenolpyruvate (B93156) (PEP) mutase from Mytilus edulis, an enzyme that catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate. nih.gov In this context, sulfopyruvate acts as a potent substrate-analogue inhibitor.

The crystal structure of the PEP mutase-sulfopyruvate complex reveals that the inhibitor binds in the enzyme's central channel, which is formed by an alpha/beta barrel structure. nih.gov The binding of the pyruvyl portion of sulfopyruvate is observed to be similar to that of oxalate, another known inhibitor of this enzyme. nih.govnih.gov Critically, the sulfo group of sulfopyruvate is positioned to mimic the phosphonyl group of the reaction product, phosphonopyruvate. nih.gov This mimicry is key to its inhibitory function. The sulfo group forms a significant interaction with the guanidinium (B1211019) group of a key arginine residue (Arg159) in the active site. nih.gov However, the precise orientation of this sulfo group is not suitable for nucleophilic attack by adjacent amino acid side chains, which helps explain its role as an inhibitor rather than a substrate. nih.gov The interaction with Arg159, along with other active site residues, anchors the inhibitor, providing a stable model for the enzyme-substrate complex.

Interactive Data Table: Key Interactions of Sulfopyruvate in the Active Site of PEP Mutase
Interacting Moiety of SulfopyruvateEnzyme Residue/ComponentType of InteractionReference
Sulfo GroupArg159Guanidinium Group Interaction nih.gov
Pyruvyl Moiety-Resembles Oxalate Binding nih.gov
Pyruvyl CarboxylateArg159 (predicted for PEP)Carboxylate Binding nih.govacs.org
Entire MoleculeMg(II) IonCoordination nih.gov
Entire MoleculeActive Site "Gating" LoopShielding from Solvent wikipedia.org

The study of substrate analogues like sulfopyruvate is instrumental in predicting enzymatic reaction mechanisms. The structural data from the PEP mutase-sulfopyruvate complex provided crucial evidence that helped to refine the proposed catalytic mechanism for this enzyme. nih.gov

Previously, a double displacement mechanism involving a phosphoenzyme intermediate had been considered. wikipedia.org However, the binding mode observed with sulfopyruvate, where the sulfo group mimics the product's phosphonyl group, strongly supports a dissociative mechanism. nih.govwikipedia.org In this proposed mechanism, the reaction proceeds via a metaphosphate intermediate. The modeling suggests that residues Arg159 and His190 act to hold the phosphoryl/metaphosphate group stationary during the reaction. nih.gov This allows the pyruvyl C1-C2 bond of the substrate to rotate after the formation of the metaphosphate intermediate. nih.gov This computational and structural insight, derived from using sulfopyruvate as a stand-in for the actual substrate, effectively ruled out the alternative associative mechanism and provided a more detailed, plausible pathway for the phosphoryl group transfer. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a lens into the electronic properties of a molecule, explaining its structure, stability, and reactivity from first principles. northwestern.edu Such methods, including Density Functional Theory (DFT), are used to compute a molecule's electronic wavefunction, from which properties like molecular orbital energies, charge distribution, and electrostatic potential can be derived. nih.govarxiv.org

While specific quantum chemical studies focused solely on sulfopyruvic acid are not extensively documented in the literature, the principles of such analyses can be applied to understand its properties by comparing it with isoelectronic and isosteric analogues.

Isosteres are molecules or groups that have a similar size and shape. A key isostere of sulfopyruvate is phosphonopyruvate, the product of the PEP mutase reaction. The sulfonate group (-SO₃⁻) and the phosphonate (B1237965) group (-PO₃²⁻) are classic examples of isosteres. Quantum chemical calculations can be used to compare their properties directly.

Isoelectronic species have the same number of valence electrons. Identifying a direct, stable isoelectronic analogue for the entire sulfopyruvic acid molecule is less straightforward, but the principle can be applied to functional groups to understand electronic similarities.

A comparative quantum chemical analysis would typically involve optimizing the molecular geometry of sulfopyruvic acid and its analogues. Following this, calculations would determine key electronic descriptors. For example, the analysis would reveal differences in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize electron-rich and electron-poor regions, providing insight into how each analogue would interact with an enzyme's active site.

Interactive Data Table: Theoretical Comparison of Sulfopyruvate and an Isosteric Analogue
PropertySulfopyruvate (-SO₃H)Phosphonopyruvate (-PO₃H₂)Quantum Chemical Method for AnalysisSignificance of Analysis
Molecular Geometry Tetrahedral sulfur centerTetrahedral phosphorus centerGeometry Optimization (e.g., DFT with B3LYP functional)Determines bond lengths, angles, and overall shape for docking.
Charge Distribution High negative charge on sulfonate oxygensHigh negative charge on phosphonate oxygensNatural Bond Orbital (NBO) or Mulliken Population AnalysisPredicts sites for electrostatic interactions with polar residues.
Reactivity Governed by HOMO-LUMO gapGoverned by HOMO-LUMO gapFrontier Molecular Orbital (FMO) AnalysisA smaller energy gap generally implies higher reactivity.
Electrostatic Potential Strong negative potential around sulfonate groupStrong negative potential around phosphonate groupMolecular Electrostatic Potential (MEP) MappingVisualizes regions for nucleophilic/electrophilic attack and H-bonding.

Systems Biology and Metabolic Network Modeling

Systems biology aims to understand the complex interactions within biological systems, treating them as integrated networks of genes, proteins, and metabolites. nih.gov Metabolic network modeling is a key component of this field, providing a mathematical framework to simulate and analyze the flow of metabolites (flux) through the entirety of an organism's metabolism. purdue.edu

Sulfopyruvic acid, also known as 3-sulfopyruvate, is a recognized metabolite that is integrated as a node in large-scale metabolic network reconstructions. Its primary role is as an intermediate in the metabolism of cysteine and methionine. metabolomicsworkbench.org In human metabolic models, sulfopyruvate participates in several key enzymatic reactions that connect sulfur metabolism with central carbon and nitrogen pathways.

The integration of sulfopyruvate into these models is based on established biochemical knowledge. For instance, the Kyoto Encyclopedia of Genes and Genomes (KEGG) database documents its involvement in reactions such as the transamination of L-cysteate to form L-glutamate and sulfopyruvate, catalyzed by L-cysteate:2-oxoglutarate aminotransferase. metabolomicsworkbench.org This reaction directly links the degradation of a sulfur-containing amino acid to the Krebs cycle intermediate 2-oxoglutarate.

In the context of constraint-based modeling approaches like Flux Balance Analysis (FBA), each reaction involving sulfopyruvate is represented as a column in a stoichiometric matrix. By defining inputs (e.g., nutrients) and an objective function (e.g., biomass production), these models can predict the flow of metabolites through the network, including the flux through sulfopyruvate-producing and -consuming reactions under various physiological or pathological conditions. nih.govplos.org The accurate representation of sulfopyruvate's connectivity is therefore essential for the predictive power of these models in studying sulfur metabolism. nih.govnih.gov

Interactive Data Table: Reactions Involving Sulfopyruvate in Metabolic Network Models
KEGG Reaction IDReaction DescriptionEnzymeMetabolic PathwaySignificance in Network Models
R02433 L-Cysteate + 2-Oxoglutarate <=> 3-Sulfopyruvate + L-GlutamateL-cysteate:2-oxoglutarate aminotransferaseCysteine and Methionine MetabolismLinks sulfur amino acid degradation to nitrogen metabolism and the TCA cycle.
R07136 (2R)-3-Sulfolactate + NAD⁺ <=> 3-Sulfopyruvate + NADH + H⁺(2R)-3-sulfolactate:NAD⁺ oxidoreductaseCysteine and Methionine MetabolismConnects sulfopyruvate to the redox state of the cell via the NAD⁺/NADH pool.
R07137 (2R)-3-Sulfolactate + NADP⁺ <=> 3-Sulfopyruvate + NADPH + H⁺(2R)-3-sulfolactate:NADP⁺ oxidoreductaseCysteine and Methionine MetabolismConnects sulfopyruvate to the redox state of the cell via the NADP⁺/NADPH pool.

Predicting Fluxes and Pathway Dynamics

In the realm of computational biochemistry, predicting metabolic fluxes and understanding the dynamics of metabolic pathways are crucial for elucidating the functional roles of specific compounds within a biological system. For Sulfopyruvic Acid Dilithium (B8592608) Salt, a derivative of the endogenous metabolite 3-sulfopyruvic acid, these predictive studies are centered on its involvement in cysteine and methionine metabolism nih.gov. Theoretical and computational approaches, such as Flux Balance Analysis (FBA) and kinetic modeling, provide a framework for simulating and analyzing the flow of metabolites through the network of biochemical reactions involving this compound.

Flux Balance Analysis (FBA)

Flux Balance Analysis is a computational method used to predict the steady-state reaction fluxes in a genome-scale metabolic model. This approach relies on the stoichiometry of metabolic reactions and a set of constraints, without requiring detailed kinetic parameters. For sulfopyruvic acid, FBA can be employed to predict the theoretical maximum and minimum flux through the reactions that produce and consume it under various physiological conditions.

The metabolic reactions involving 3-sulfopyruvic acid that are relevant for FBA models are primarily within the scope of cysteine and methionine metabolism. Key reactions identified in databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) include:

R02433: L-Cysteate + 2-Oxoglutarate <=> 3-Sulfopyruvate + L-Glutamate, catalyzed by L-cysteate:2-oxoglutarate aminotransferase.

R07136: (2R)-3-Sulfolactate + NAD+ <=> 3-Sulfopyruvate + NADH + H+, catalyzed by (2R)-3-sulfolactate:NAD+ oxidoreductase.

R07137: (2R)-3-Sulfolactate + NADP+ <=> 3-Sulfopyruvate + NADPH + H+, catalyzed by (2R)-3-sulfolactate:NADP+ oxidoreductase nih.gov.

By incorporating these reactions into a genome-scale metabolic model, researchers can simulate how changes in the availability of precursors like L-cysteate or cofactors such as NAD+ and NADP+ would affect the production or consumption rate of sulfopyruvate.

Table 1: Hypothetical Flux Distribution Scenarios for Sulfopyruvate Metabolism

ScenarioL-Cysteate Influx (mmol/gDW/h)2-Oxoglutarate Influx (mmol/gDW/h)Predicted 3-Sulfopyruvate Production Flux (mmol/gDW/h)
Baseline1.01.00.8
High L-Cysteate2.01.01.5
Limited 2-Oxoglutarate1.00.50.4

Note: The values in this table are hypothetical and for illustrative purposes only, as specific flux data from published computational models for sulfopyruvic acid were not available in the conducted research.

Kinetic Modeling

While FBA provides insights into the steady-state flux distribution, kinetic modeling offers a more dynamic view of metabolic pathways by incorporating enzyme kinetics. These models use ordinary differential equations to describe the concentrations of metabolites over time, based on the kinetic parameters of the enzymes involved (e.g., Michaelis constant - K_m, and maximum reaction velocity - V_max) mdpi.comnih.govresearchgate.net.

Table 2: Key Enzymes in Sulfopyruvic Acid Metabolism and their Kinetic Parameters

EnzymeKEGG Reaction IDSubstratesProductsKinetic Parameters (Hypothetical)
L-cysteate:2-oxoglutarate aminotransferaseR02433L-Cysteate, 2-Oxoglutarate3-Sulfopyruvate, L-GlutamateK_m (L-Cysteate): ~0.5 mM, V_max: ~10 µmol/min/mg
(2R)-3-sulfolactate:NAD+ oxidoreductaseR07136(2R)-3-Sulfolactate, NAD+3-Sulfopyruvate, NADH, H+K_m ((2R)-3-Sulfolactate): ~0.2 mM, V_max: ~5 µmol/min/mg
(2R)-3-sulfolactate:NADP+ oxidoreductaseR07137(2R)-3-Sulfolactate, NADP+3-Sulfopyruvate, NADPH, H+K_m ((2R)-3-Sulfolactate): ~0.3 mM, V_max: ~8 µmol/min/mg

Disclaimer: The kinetic parameters presented in this table are hypothetical examples based on typical enzyme kinetics and are intended for illustrative purposes. Specific, experimentally determined values for these reactions involving 3-sulfopyruvate are not currently available in the public domain.

Metabolic Control Analysis (MCA)

In the context of sulfopyruvic acid metabolism, MCA could be used to predict which enzymatic step is the rate-limiting step in its production or consumption. For example, if the L-cysteate:2-oxoglutarate aminotransferase has a high flux control coefficient for the production of sulfopyruvate, then modulating the activity of this enzyme would be an effective way to control the cellular levels of sulfopyruvic acid.

Table 3: Illustrative Flux Control Coefficients in a Simplified Sulfopyruvate Pathway

EnzymeFlux Control Coefficient (C^J)Implication
L-cysteate Transporter0.1Minor control over sulfopyruvate production flux.
L-cysteate:2-oxoglutarate aminotransferase0.7Significant control; a key regulatory point.
(2R)-3-sulfolactate dehydrogenase0.2Moderate control over sulfopyruvate consumption flux.

Note: These flux control coefficients are illustrative and not based on specific experimental or computational data for sulfopyruvic acid pathways.

By integrating these computational approaches, researchers can build predictive models of sulfopyruvic acid metabolism. These models are invaluable for generating hypotheses about the compound's physiological role and for guiding experimental studies aimed at understanding the regulation of cysteine and methionine metabolism.

Future Research Directions and Emerging Applications

Elucidation of Novel Enzymatic Transformations and Metabolic Fates

Sulfopyruvic acid is primarily known for its role as an intermediate in the degradation of sulfur-containing amino acids such as methionine and cysteine. ontosight.ai It is formed from the oxidation of 3-mercaptopropionate (B1240610) and can be further metabolized to sulfonoacetic acid, which is then broken down into sulfite (B76179) and acetate. ontosight.ai The enzymatic conversion of cysteinesulfonate (cysteate) and alpha-ketoglutarate (B1197944) to produce β-sulfopyruvate is catalyzed by mitochondrial aspartate aminotransferase. nih.gov

Future research is poised to uncover novel enzymatic reactions and metabolic fates of sulfopyruvate (B1220305). While its role in microbial sulfur metabolism is established, the full extent of its interactions within complex biological systems remains to be elucidated. ontosight.ai A key area of investigation will be the identification and characterization of new enzymes that utilize sulfopyruvate as a substrate, potentially revealing undiscovered metabolic pathways. Understanding these novel transformations will provide deeper insights into sulfur metabolism and its regulation.

One known enzymatic reaction involving a related compound is the reduction of β-sulfopyruvate by mitochondrial malate (B86768) dehydrogenase, which demonstrates that it can act as a substrate for this enzyme. nih.gov

EnzymeReactionOrganism/Location
3-mercaptopropionate oxidase3-mercaptopropionate → SulfopyruvateNot specified
Aspartate aminotransferase, mitochondrialCysteic acid + α-ketoglutarate → 3-Sulfopyruvic acid + Glutamic acidRat liver
Sulfopyruvate decarboxylaseSulfopyruvate → Sulfonoacetic acidSome microorganisms
Malate dehydrogenase, mitochondrialβ-sulfopyruvate + NADH →Rat liver

This table summarizes known enzymatic reactions involving sulfopyruvate and its precursors.

Exploration of Synthetic Biology Applications

Synthetic biology offers a powerful platform for harnessing and engineering metabolic pathways for the production of valuable chemicals. nih.gov While the direct application of sulfopyruvic acid in synthetic biology is still an emerging area, the extensive research into engineering microorganisms to produce other organic acids, such as pyruvate (B1213749), provides a strong foundation for future work with sulfopyruvate. nih.govnih.gov

The development of synthetic biology tools for organisms like filamentous fungi and cyanobacteria opens up possibilities for engineering novel pathways for the synthesis of sulfur-containing compounds. nih.govunl.edu By introducing and optimizing the expression of genes encoding enzymes involved in sulfopyruvate metabolism, it may be possible to create microbial cell factories for the production of sulfopyruvic acid or its derivatives. These efforts could lead to the sustainable production of specialty chemicals and pharmaceutical precursors. ontosight.ai

Future research in this area will likely focus on:

Pathway Engineering: Introducing and optimizing the expression of genes encoding enzymes like 3-mercaptopropionate oxidase and aspartate aminotransferase in suitable host organisms. ontosight.ainih.gov

Novel Product Synthesis: Exploring the use of sulfopyruvate as a precursor for the synthesis of novel sulfur-containing molecules with unique properties. ontosight.ai

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Systems

The development of sensitive and selective analytical methods is crucial for understanding the metabolic role of sulfopyruvic acid in complex biological matrices. Current methods for detecting sulfur-containing compounds include ion chromatography, mass spectrometry, and various spectrophotometric assays. nih.govnih.gov A convenient spectrophotometric assay for β-sulfopyruvate is based on its reduction by mitochondrial malate dehydrogenase in the presence of NADH. nih.gov

However, the high reactivity of many sulfur species presents a challenge for their detection and quantification. nih.gov Future research will focus on developing more advanced analytical techniques to overcome these limitations. Liquid chromatography-mass spectrometry (LC-MS/MS) based methods, for instance, offer high selectivity and sensitivity for the quantification of specific metabolites in biological samples. nih.gov

The development of novel fluorescent probes, such as those used for the detection of H2S-derived polysulfides, could be adapted for the specific detection of sulfopyruvate. nih.gov These advanced methodologies will enable researchers to accurately measure sulfopyruvate concentrations in different cellular compartments and tissues, providing valuable data for metabolic modeling and pathway analysis.

Analytical TechniquePrincipleApplication for Sulfopyruvate
SpectrophotometryMeasures the change in absorbance of NADH during the enzymatic reduction of β-sulfopyruvate. nih.govQuantitative analysis of β-sulfopyruvate. nih.gov
Chromatography (Dowex 1)Separation based on ion exchange. nih.govPurification of β-sulfopyruvate. nih.gov
Isotope LabelingUse of radioisotopes like ³⁵S to trace the metabolic fate of compounds. nih.govStudying the synthesis and metabolism of sulfopyruvate. nih.gov
LC-MS/MSSeparation by liquid chromatography followed by mass analysis for identification and quantification. nih.govPotential for highly sensitive and specific quantification of sulfopyruvate in biological samples.

This table outlines current and potential advanced analytical methods for sulfopyruvic acid.

Design of Novel Biochemical Probes and Enzyme Modulators Based on Sulfopyruvic Acid Scaffolding

The unique chemical structure of sulfopyruvic acid makes it an attractive scaffold for the design of novel biochemical probes and enzyme modulators. nih.gov Its sulfonate group can mimic the phosphate (B84403) group of other metabolites, allowing it to interact with the active sites of certain enzymes. nih.gov

A notable example of this is the use of sulfopyruvate as a substrate-analogue inhibitor of PEP mutase. The crystal structure of the enzyme in complex with sulfopyruvate has provided valuable insights into the enzyme's catalytic mechanism. manchester.ac.uk This demonstrates the potential of using sulfopyruvic acid as a starting point for designing more potent and specific enzyme inhibitors.

The "substrate envelope" hypothesis, which suggests that inhibitors designed to fit within the space occupied by the natural substrate are less likely to lead to drug resistance, could be applied to the design of inhibitors based on the sulfopyruvic acid scaffold. nih.gov Future research in this area could involve:

Structure-Based Drug Design: Using the known structures of sulfopyruvate-enzyme complexes to guide the design of novel inhibitors. manchester.ac.ukumassmed.edu

Combinatorial Chemistry: Synthesizing libraries of sulfopyruvic acid derivatives and screening them for activity against various enzyme targets.

Development of Biochemical Probes: Attaching reporter molecules, such as fluorescent tags, to a sulfopyruvic acid scaffold to create probes for studying enzyme activity and localization.

Computational Predictions for Engineering Metabolic Pathways Involving Sulfopyruvate

Computational modeling has become an indispensable tool in metabolic engineering, allowing for the in silico analysis and design of metabolic pathways. nih.gov While specific computational models for sulfopyruvate metabolism are not yet widely reported, the methodologies developed for other metabolic pathways can be readily applied. umassmed.edunih.gov

Genome-scale metabolic models (GEMs) of various organisms can be used to predict the effects of genetic modifications on the production of target compounds. unl.edu By incorporating the known enzymatic reactions of sulfopyruvate metabolism into these models, researchers can identify potential bottlenecks and optimal strategies for engineering sulfopyruvate production. ontosight.ainih.gov

Kinetic modeling can provide a more detailed understanding of the dynamic behavior of the metabolic network, helping to predict the time-course of metabolite concentrations and enzyme activities. nih.gov Furthermore, computational approaches can be used to design and discover novel enzyme inhibitors by screening large compound libraries and predicting their binding affinity to target enzymes. plos.org The integration of these computational tools will be crucial for accelerating the research and development of applications for sulfopyruvic acid dilithium (B8592608) salt.

常见问题

Q. Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer : Employ a Design of Experiments (DOE) approach to assess variables (pH, temperature, solvent ratio). Techniques include:

  • Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield.
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Crystallography : Optimize recrystallization solvents using Hansen solubility parameters to enhance crystal quality .

Basic: How is the solubility of this compound determined experimentally?

Methodological Answer :
Follow standardized solubility tests:

  • Gravimetric analysis : Dissolve incremental amounts of the salt in water at 25°C until saturation. Filter undissolved solids and quantify via mass difference.
  • Conductivity titration : Measure ionic conductivity changes to identify solubility limits .

Q. Advanced: What thermodynamic parameters govern the solubility of this compound in mixed solvents?

Methodological Answer : Use calorimetry and computational modeling:

  • Van’t Hoff analysis : Calculate enthalpy (ΔH) and entropy (ΔS) of dissolution from solubility data across temperatures.
  • COSMO-RS simulations : Predict solubility in solvent mixtures based on molecular surface charge distributions .

Basic: Which analytical techniques are used to confirm the purity and structure of this compound?

Q. Methodological Answer :

  • Titration : Acid-base titration to quantify lithium content.
  • TLC : Compare Rf values against known standards.
  • Elemental Analysis : Validate C, H, O, Li, and S content within ±0.3% of theoretical values .

Q. Advanced: How can advanced spectroscopic methods resolve structural ambiguities in this compound?

Methodological Answer :

  • Multinuclear NMR : Use 7^7Li and 13^{13}C NMR to confirm coordination environment and ligand binding.
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify anion-cation interactions and hydration states .

Basic: How should researchers address contradictions in reported physicochemical properties of this compound?

Q. Methodological Answer :

  • Replicate studies : Verify experimental conditions (e.g., humidity, solvent grade) match original protocols.
  • Cross-validate data : Compare results across multiple techniques (e.g., DSC for melting point vs. XRD for polymorphism) .

Q. Advanced: What statistical frameworks are suitable for reconciling divergent data in meta-analyses?

Methodological Answer :

  • Bayesian hierarchical modeling : Account for between-study variability in measurement techniques.
  • Sensitivity analysis : Identify outliers driven by methodological artifacts (e.g., calibration errors) .

Basic: How to design a hypothesis-driven study on this compound’s reactivity?

Q. Methodological Answer :

  • Define variables : Independent (e.g., pH, temperature) and dependent (e.g., reaction rate, byproduct formation).
  • Control groups : Include inert salts (e.g., sodium sulfate) to isolate lithium-specific effects .

Q. Advanced: What mixed-methods approaches integrate computational and experimental data for mechanistic studies?

Methodological Answer :

  • DFT calculations : Predict reaction pathways, validated by kinetic experiments (e.g., stopped-flow spectroscopy).
  • Microkinetic modeling : Couple experimental rate constants with theoretical activation barriers .

Basic: How to conduct a literature review on this compound’s applications?

Q. Methodological Answer :

  • Keyword strategy : Use terms like “dilithium salts,” “sulfopyruvate derivatives,” and “coordination chemistry” in Scopus/Web of Science.
  • Source prioritization : Exclude non-peer-reviewed platforms (e.g., Benchchem) and focus on ACS, RSC, or Springer journals .

Q. Advanced: What systematic review protocols ensure comprehensive coverage of niche applications?

Methodological Answer :

  • PRISMA guidelines : Document search strategy, inclusion/exclusion criteria, and risk of bias assessment.
  • Text mining tools : Use NLP algorithms (e.g., spaCy) to extract context-specific data from patents and preprints .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Q. Advanced: How to assess long-term toxicity profiles of this compound?

Methodological Answer :

  • In vitro assays : Test cytotoxicity in human cell lines (e.g., HEK293) via MTT assays.
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna survival studies under OECD guidelines .

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